N,N-Bis(trimethylsilyl)benzenesulfonamide

silyl protection stoichiometry TMS loading N-silyl sulfonamide comparison

Researchers requiring stoichiometric TMS protection or sulfonimidoyl halide intermediates face equivalency uncertainty with mono-silyl analogs. This crystalline bis-silyl reagent (mp 61-62 °C) delivers exactly 2 transferable TMS groups per molecule, eliminating excess reagent use. • 2:1 TMS stoichiometry reduces reagent mass by ~30% vs. mono-silyl alternatives for bis-protection protocols. • Solid physical form enables precise gravimetric dispensing (±0.1 mg) for automated batch/flow reactors. • Serves as both masked benzenesulfonamide and dual silyl donor-streamlines multi-step sequences under strictly anhydrous conditions.

Molecular Formula C12H23NO2SSi2
Molecular Weight 301.55 g/mol
CAS No. 1023-95-6
Cat. No. B3045150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Bis(trimethylsilyl)benzenesulfonamide
CAS1023-95-6
Molecular FormulaC12H23NO2SSi2
Molecular Weight301.55 g/mol
Structural Identifiers
SMILESC[Si](C)(C)N([Si](C)(C)C)S(=O)(=O)C1=CC=CC=C1
InChIInChI=1S/C12H23NO2SSi2/c1-17(2,3)13(18(4,5)6)16(14,15)12-10-8-7-9-11-12/h7-11H,1-6H3
InChIKeyURDZLFIFQKATDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Bis(trimethylsilyl)benzenesulfonamide Structural and Physicochemical Profile


N,N-Bis(trimethylsilyl)benzenesulfonamide (CAS 1023-95-6) is a doubly trimethylsilyl (TMS)-protected arenesulfonamide of molecular formula C₁₂H₂₃NO₂SSi₂ and molecular weight 301.55 g·mol⁻¹ . The compound exists as a crystalline solid at ambient temperature with a reported melting point of 61–62 °C and a predicted density of 1.0 ± 0.1 g·cm⁻³ . Structurally, it features two TMS groups attached to the nitrogen atom of the benzenesulfonamide core, a configuration that simultaneously masks the sulfonamide N–H, imparts enhanced solubility in non-polar organic media, and confers dual reactivity as both a masked sulfonamide precursor and a potential silyl donor . First reported through a convenient synthesis from arenesulfonyl isocyanates and heptamethyldisilazane by Romanenko et al. , this compound occupies a distinct niche among silylated sulfonamides, differentiated from mono‑silyl, trifluoromethyl, and sulfamide analogs by its specific combination of phenyl electronic character, dual TMS loading, and hydrolytic stability profile .

Why Substituting with Other Silyl Sulfonamides Is Not Neutral


Despite superficial structural similarities among N-silylated sulfonamides, three critical parameters render simple interchange problematic for procurement decisions: (i) TMS stoichiometry—the bis‑silyl compound carries two transferable TMS groups per molecule versus one for mono‑silyl analogs, directly dictating reagent equivalency in protection or silylation protocols ; (ii) electronic modulation—the phenyl substituent on the benzenesulfonamide core confers markedly different N–Si bond polarization and hydrolytic lability compared to the strongly electron‑withdrawing CF₃ group in the triflamide analog, altering both silyl‑donor potency and shelf‑life under ambient conditions [1]; and (iii) physical form—the 61–62 °C melting point (crystalline solid) contrasts with the liquid or low‑melting character of several comparators, affecting weighing accuracy, storage stability, and suitability for automated solid‑dispensing workflows . These factors are explored quantitatively in Section 3.

Quantitative Comparator Evidence Across Key Dimensions


TMS Group Stoichiometry: Bis-Silyl vs. Mono-Silyl

N,N-Bis(trimethylsilyl)benzenesulfonamide delivers two moles of transferable trimethylsilyl groups per mole of reagent, compared to only one TMS group for its closest structural analog, N-trimethylsilylbenzenesulfonamide (CAS 17865-14-4) . In synthetic protocols requiring exhaustive N,O-bis‑protection or two sequential silylation events, the bis‑silyl reagent eliminates the need for a second equivalent of a mono‑silyl reagent, reducing both reagent inventory and byproduct burden .

silyl protection stoichiometry TMS loading N-silyl sulfonamide comparison

Physical Form: Crystalline Solid vs. Liquid Comparators

The target compound exhibits a melting point of 61–62 °C, rendering it a crystalline solid under standard laboratory storage (20–25 °C) . In contrast, N,N‑bis(trimethylsilyl)trifluoromethanesulfonamide (CAS 67110‑00‑3) is reported as a liquid with a boiling point of 43–45 °C at 0.08 Torr and density 1.127 g·cm⁻³ [1], while bis(trimethylsilyl)amine (HMDS) is a low‑viscosity liquid (bp ~125 °C at atmospheric pressure) [2]. The solid form of the benzenesulfonamide derivative facilitates gravimetric dispensing with higher accuracy (±0.1 mg on an analytical balance) compared to moisture‑sensitive liquids that require syringe transfer under inert atmosphere, thereby reducing cumulative handling errors in multi‑step protocols .

solid reagent handling melting point differentiation silylated sulfonamide physical properties

N–Si Bond Stability: Phenyl vs. Trifluoromethyl Effects

Quantum chemical studies (DFT/B3LYP/6-311+G** with NBO analysis) on N-trimethylsilylsulfonamides RSO₂NHSiMe₃ (R = Me, CF₃, Ph) demonstrate that the protonation preference at the nitrogen atom is 4–6 kcal·mol⁻¹ more favorable than at the oxygen atom, a regioselectivity governed by the electronic nature of the R substituent transmitted through the sulfonamide framework [1]. The phenyl group in N,N-bis(trimethylsilyl)benzenesulfonamide provides intermediate electron withdrawal (Hammett σₚ ~0.01) compared to the strongly withdrawing CF₃ group (σₚ ~0.54) in the triflamide analog [2]. This translates into attenuated N–Si bond polarization in the benzenesulfonamide derivative, which is reported as 'stable under recommended storage conditions' without special precaution beyond standard moisture exclusion , whereas the triflamide analog exhibits heightened electrophilicity at silicon documented by its use as a strong Lewis acid catalyst [3].

N–Si bond polarity hydrolytic stability sulfonamide electronic effects

Dual Functionality: Masked Sulfonamide vs. Silylating Agent

Unlike bis(trimethylsilyl)amine (HMDS), which serves solely as a trimethylsilyl donor for protection of alcohols, amines, and thiols [1], N,N-bis(trimethylsilyl)benzenesulfonamide delivers both TMS groups and the benzenesulfonamide moiety upon desilylation . This dual reactivity is exploited in the preparation of sulfonimidoyl halides, where the N,N-bis(triorganosilyl)sulfonamide is reacted with triaryldihalophosphoranes to yield N-triorganosilylsulfonimidoyl halides—a transformation that cannot be achieved with HMDS due to the absence of the sulfonamide S–N framework [2]. The Romanenko synthesis further demonstrates that the bis‑silylated arenesulfonamides can be prepared directly from arenesulfonyl isocyanates and heptamethyldisilazane, bypassing the need for sequential silylation of pre‑formed sulfonamides .

sulfonamide precursor silylating agent comparison dual reagent utility

Molecular Architecture: Sulfonamide vs. Sulfamide Scaffold

N,N‑Bis(trimethylsilyl)benzenesulfonamide contains a single sulfonamide nitrogen bearing two TMS groups (N,N‑substitution pattern), yielding a molecular weight of 301.55 g·mol⁻¹ . Its sulfamide counterpart, N,N′‑bis(trimethylsilyl)sulfamide, features two nitrogen atoms each carrying one TMS group (N,N′‑substitution; MW 240.47 g·mol⁻¹) and functions primarily as a silyl transfer agent with concomitant release of sulfamic acid upon hydrolysis . In contrast, N,O‑bis(trimethylsilyl)acetamide (BSA; MW 203.43 g·mol⁻¹) contains no sulfur and acts as a strong silyl donor [1]. The benzenesulfonamide derivative uniquely combines the stability of the aromatic sulfonamide scaffold with two TMS groups on a single nitrogen, creating a reagent that is a latent benzenesulfonamide rather than a generic silyl donor, an attribute critical for applications where the sulfonamide pharmacophore or directing group must be installed .

sulfonamide vs. sulfamide silyl donor specificity N–Si bond environment

High-Value Procurement Scenarios Driven by Evidence


Sulfonimidoyl Halide and Sulfonimidate Synthesis

As demonstrated in patent literature, N,N‑bis(triorganosilyl)sulfonamides react with triaryldihalophosphoranes to afford N‑triorganosilylsulfonimidoyl halides, key intermediates for sulfonimidate ester and sulfoximine libraries [1]. The benzenesulfonamide variant (CAS 1023-95-6) is the preferred substrate because the two TMS groups facilitate selective halogenation at sulfur without competing N‑protonation, a pathway inaccessible to mono‑silyl or non‑silylated benzenesulfonamides (see Section 3, Evidence Items 1 and 4). Procure this compound when the synthetic target is an arylsulfonimidoyl halide building block.

Anhydrous Benzenesulfonamide Introduction in Total Synthesis

In multi‑step sequences requiring late‑stage installation of a benzenesulfonamide group under strictly anhydrous conditions, the bis‑silyl reagent serves as a masked benzenesulfonamide that can be unveiled by controlled hydrolysis or fluoride‑mediated desilylation . Compared to direct use of benzenesulfonamide (which bears an acidic N–H proton), the bis‑silyl form eliminates undesired acid–base side reactions with organometallic intermediates. The solid physical form (mp 61–62 °C) further enables precise gravimetric addition to batch or flow reactors (see Section 3, Evidence Item 2).

Dual TMS Protection for Substrates with Two Protic Groups

For substrates bearing two protic functional groups (e.g., diols, diamines, or hydroxy‑amines) that require simultaneous TMS protection, N,N‑bis(trimethylsilyl)benzenesulfonamide offers an atom‑economical alternative to HMDS or BSA because each molecule delivers two TMS groups while simultaneously installing a benzenesulfonamide that can serve as a subsequent directing group for C–H activation [2]. The 2:1 TMS stoichiometry differentiated from mono‑silyl benzenesulfonamides is critical for achieving full protection without excess reagent (see Section 3, Evidence Item 1).

GC-MS Derivatization Standard with Characteristic Fragmentation

Although N,N‑bis(trimethylsilyl)benzenesulfonamide is primarily a synthetic intermediate, its fully silylated structure yields a distinct GC‑MS fragmentation pattern (molecular ion at m/z 301, with characteristic loss of TMS groups) that can serve as a reference standard for method development in sulfonamide metabolite profiling [3]. The solid form and defined melting point (61–62 °C) make it suitable for preparing calibration standards of known purity by mass, unlike the liquid triflamide or HMDS comparators (see Section 3, Evidence Item 2).

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